molecular formula C12H9BrFN B1522416 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine CAS No. 1187163-44-5

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Cat. No.: B1522416
CAS No.: 1187163-44-5
M. Wt: 266.11 g/mol
InChI Key: ZMWSXQWWQYBMRZ-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” is likely a derivative of bromofluorobenzene, which is a halogenated aromatic compound . It’s important to note that the exact properties and characteristics can vary significantly depending on the structure and functional groups present in the molecule.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, bromofluorobenzene derivatives can be synthesized through various methods. For instance, “4-Bromo-2-fluorobiphenyl” can be synthesized by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring attached to a bromofluorobenzene ring. The exact structure would depend on the positions of the bromine, fluorine, and methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .

Scientific Research Applications

Synthesis of Complex Pyridines

  • Halogen-rich Intermediates for Pyridine Synthesis : The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, is highlighted for their utility as building blocks in medicinal chemistry. These compounds, through various chemical reactions, facilitate the generation of pentasubstituted pyridines with desired functionalities for further chemical manipulations, demonstrating their versatility in synthetic organic chemistry (Wu et al., 2022).

Development of Fluorescent Probes

  • Optical Properties for Biomedical Applications : Another study reports on the synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization, where 2-methylpyridines, including potentially structures similar to the compound , are used to assemble novel fluorophores. These compounds exhibit unique optical properties, making them suitable candidates for fluorescent probes in aqueous systems, indicating their importance in fluorescence-based biomedical applications (Park et al., 2015).

Pharmaceutical and Antiviral Research

  • Antagonists for Adenosine Receptors : Research into 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, which may share structural motifs with the compound , shows their potential as selective antagonists for A3 adenosine receptors. These findings are significant for the development of therapeutic agents targeting various conditions associated with adenosine receptors (Li et al., 1999).

Chemical Functionalization Techniques

  • Chemoselective Amination : The functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases advanced techniques in chemoselective amination. These methodologies enable selective substitution reactions, demonstrating the compound's role in facilitating precise chemical modifications for synthesizing complex organic molecules (Stroup et al., 2007).

Safety and Hazards

The safety and hazards associated with “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Biochemical Analysis

Biochemical Properties

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression profiles have been noted, which can lead to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases, thereby preventing the phosphorylation of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound may interact with DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or behavioral changes, have been noted at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may play a role in this localization, affecting the compound’s function and interactions with other biomolecules .

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-2-3-9(7-15-8)11-5-4-10(13)6-12(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWSXQWWQYBMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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